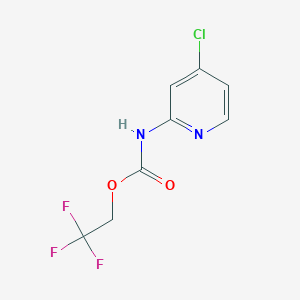
2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamate is a chemical compound with the molecular formula C8H6ClF3N2O2 and a molecular weight of 254.59 g/mol
作用機序
Target of Action
Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline.
Mode of Action
Based on its structural similarity to known inhibitors of collagen prolyl-4-hydroxylase, it may bind to the active site of the enzyme, preventing it from catalyzing the hydroxylation of proline residues in collagen .
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase can affect the collagen biosynthesis pathway. This enzyme is responsible for the hydroxylation of proline residues in the X position of the Gly-X-Y repeat in the collagen triple helix. Inhibition of this enzyme can lead to the production of collagen with reduced thermal stability and altered fibrillogenesis .
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by 2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamate could lead to alterations in collagen structure and function. This could potentially affect various biological processes, including tissue repair, fibrosis, and tumor progression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate typically involves the reaction of 4-chloropyridin-2-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch processes to achieve higher efficiency and cost-effectiveness. The choice of production method depends on factors such as the desired scale, purity requirements, and cost considerations.
化学反応の分析
Types of Reactions: 2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding derivatives, such as N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation Products: N-oxides of the compound.
Reduction Products: Reduced analogs with altered functional groups.
Substitution Products: Derivatives with different substituents on the pyridine ring.
科学的研究の応用
2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamate has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development targeting various diseases.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
類似化合物との比較
2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamate can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl N-(5-chloropyridin-2-yl)carbamate: This compound differs by the position of the chlorine atom on the pyridine ring, which can affect its chemical properties and reactivity.
Chlorantraniliprole: Although structurally different, this compound shares the presence of a chloropyridinyl group and is used in pest control applications.
Uniqueness: The uniqueness of this compound lies in its trifluoroethyl group, which imparts unique chemical stability and reactivity compared to similar compounds without this group.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to pharmaceutical development.
特性
IUPAC Name |
2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-5-1-2-13-6(3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRMBSQLIBUNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
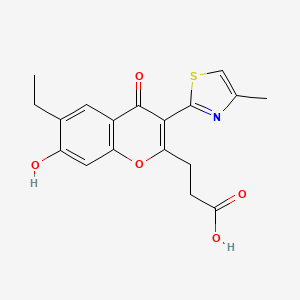
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2848039.png)
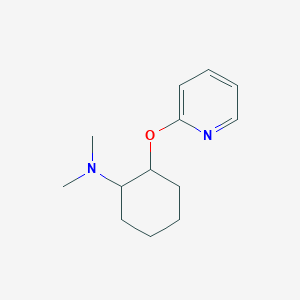

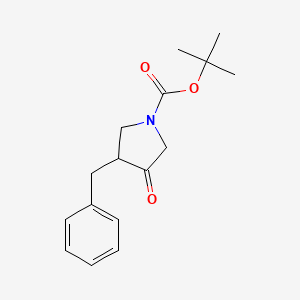
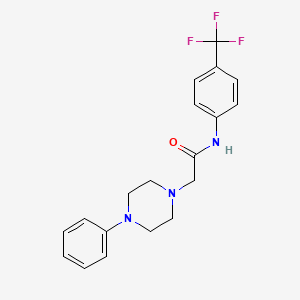
![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2848047.png)
![N-(4-butylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2848048.png)
![2-[(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2848051.png)
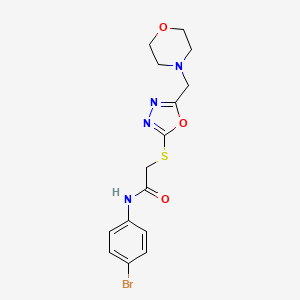
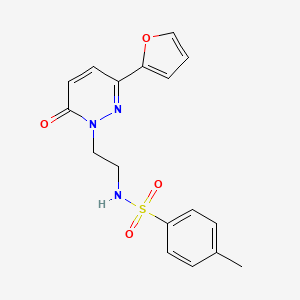
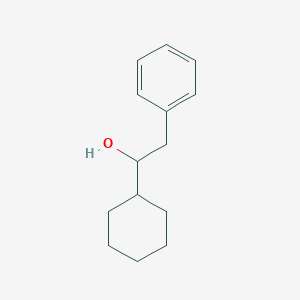
![N-(2-chlorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide](/img/structure/B2848055.png)
![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2848057.png)
